2E-hexadecen-15-ynal

Beschreibung

Structural Significance within Lipid and Natural Product Chemistry

The α,β-unsaturated aldehyde motif is a key structural feature in numerous natural products, including those derived from plants and animals. nih.govmdpi.comresearchgate.net These compounds are involved in a wide array of biological functions and their synthesis is a topic of considerable research interest. researchgate.netanfinatural.com In industrial applications, they serve as starting materials for producing dyes, pesticides, and aromatic compounds. mdpi.com

The terminal alkyne group has gained prominence in chemical biology and lipid research, largely due to the advent of "click chemistry". frontiersin.orgnih.govnih.gov This set of powerful reactions allows for the specific and sensitive detection of molecules containing alkyne groups. nih.gov Scientists can introduce a terminal alkyne into lipids, proteins, or nucleic acids to serve as a bio-orthogonal tag. rsc.org This "clickable" handle enables researchers to track lipid metabolism, localization, and interactions within complex biological systems with high precision, a task that was previously more challenging. frontiersin.orgrsc.orgmedchemexpress.com Alkyne-labeled lipids have become indispensable tools for tracing the metabolic dynamics of fatty acids and other lipid classes. frontiersin.orgnih.gov

The Unique Architectural Features of 2E-Hexadecen-15-ynal

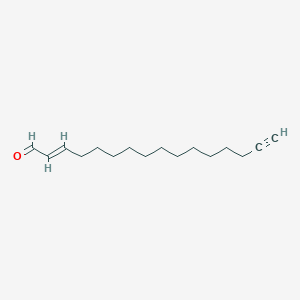

This compound is a long-chain aliphatic compound that possesses the distinct architectural features of both an α,β-unsaturated aldehyde and a terminal alkyne. Its structure consists of a 16-carbon backbone. At one end (C1), there is an aldehyde functional group. A carbon-carbon double bond exists between C2 and C3 in a trans or E configuration, creating the conjugated system. At the opposite end of the chain (C15), there is a carbon-carbon triple bond.

This bifunctional architecture is noteworthy. The α,β-unsaturated aldehyde portion is a reactive electrophile, while the terminal alkyne provides a nucleophilic handle for various coupling reactions, including the aforementioned click chemistry. nih.govrsc.org The long hydrocarbon chain imparts significant hydrophobicity to the molecule, similar to fatty acids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1778692-99-1 | aksci.com |

| Molecular Formula | C₁₆H₂₆O | aksci.com |

| Molecular Weight | 234.38 g/mol | aksci.com |

| Chemical Structure | A 16-carbon chain featuring an aldehyde at C1, a trans-double bond at C2, and a terminal alkyne at C15. |

| Stability | Reported to be stable under recommended temperatures and pressures. | aksci.com |

Note: Data is based on available chemical safety information. Physical state, boiling point, and solubility data are not broadly available in the reviewed literature.

Historical Context of Related Long-Chain Unsaturated Compounds in Academic Research

The study of long-chain unsaturated compounds has a rich history, deeply intertwined with the development of biochemistry and organic synthesis. In the mid-20th century, the work of researchers like Konrad Bloch was pivotal in elucidating the biosynthetic pathways of unsaturated fatty acids in organisms, revealing how cells produce these essential molecules. nih.gov These early studies laid the groundwork for understanding lipid metabolism.

In the realm of organic synthesis, the development of methods to construct specific carbon-carbon double and triple bonds has been a major focus. The Wittig reaction and various metal-catalyzed cross-coupling reactions (e.g., Cadiot–Chodkiewicz coupling) became essential tools for the synthesis of complex long-chain unsaturated molecules like insect pheromones, many of which are aldehydes or alcohols. researchgate.netnih.gov The ability to control the stereochemistry of double bonds (i.e., Z or E) was a critical advancement for creating biologically active compounds. nih.govresearchgate.net

More recently, the rise of bio-orthogonal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction developed in the early 2000s, has revolutionized the use of terminal alkynes. frontiersin.orgrsc.org This has allowed for the study of long-chain unsaturated compounds directly within living systems, providing unprecedented insights into their biological roles and dynamics. rsc.org The synthesis of bifunctional molecules like this compound builds upon this extensive history, combining classical structural motifs with functionalities amenable to modern chemical biology techniques.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-hexadec-2-en-15-ynal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJVPCWLLYHNGE-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCCCCCCCCC/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Investigations and Conformational Analysis of 2e Hexadecen 15 Ynal

Elucidation of E/Z Isomerism at the C2-C3 Olefinic Center

The geometric arrangement at the C2-C3 double bond is a defining feature of 2E-hexadecen-15-ynal's structure. The "2E" designation specifies the entgegen (German for "opposite") or trans configuration, where the highest-priority groups on each carbon of the double bond are on opposite sides. For this molecule, the aldehyde group (–CHO) on C2 and the extended carbon chain on C3 are positioned on opposite sides of the double bond.

The definitive method for establishing this stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constant (³J) between the hydrogen atoms on C2 and C3 provides clear evidence of the isomerism. libretexts.org A trans or 'E' configuration is characterized by a large coupling constant, typically falling within the 11-18 Hz range. libretexts.orgmagritek.com Conversely, a cis or 'Z' configuration would show a smaller coupling constant, generally between 6-15 Hz. libretexts.org The analysis of the ¹H-NMR spectrum of this compound would show the signals for the C2 and C3 protons split by this characteristic large J-value, unequivocally confirming the 'E' geometry. magritek.com

In addition to proton-proton coupling, carbon-proton coupling constants (²J or ³J) can also be used for unambiguous assignments, with 'E' isomers showing distinctly larger coupling values (e.g., 7-8 Hz) compared to 'Z' isomers (e.g., 3-4 Hz). rsc.org

Typical ¹H-¹H Coupling Constants for Olefinic Protons

| Isomer Configuration | Typical ³J_HH Range (Hz) |

|---|---|

| E (trans) | 11 - 18 |

| Z (cis) | 6 - 15 |

This table displays the characteristic ranges for three-bond proton-proton coupling constants (³J_HH) across a double bond, which are used to determine E/Z isomerism. libretexts.orgmagritek.com

Advanced Synthetic Methodologies for 2e Hexadecen 15 Ynal and Its Precursors

Retrosynthetic Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inslideshare.net For 2E-hexadecen-15-ynal, several disconnection strategies can be envisioned, primarily centered around the formation of the carbon-carbon double and triple bonds.

A primary disconnection breaks the molecule at the C-C bond of the alkene, suggesting a Wittig-type reaction or other olefination methods. This approach would involve an aldehyde and a phosphonium (B103445) ylide. Another key disconnection is at the C-C bond adjacent to the alkyne, pointing towards coupling reactions like Sonogashira or Cadiot-Chodkiewicz to join a vinyl or alkyl halide with a terminal alkyne. libretexts.orgsynarchive.com Functional group interconversion (FGI) is also a critical part of the analysis, where the aldehyde group might be introduced late in the synthesis from a more stable precursor like an alcohol or an acetal (B89532) to avoid unwanted side reactions. ias.ac.in

| Disconnection | Key Reaction Type | Resulting Fragments |

|---|---|---|

| C=C bond | Wittig Olefination | Aldehyde and Phosphonium Ylide |

| C-C (vinyl-alkynyl) | Sonogashira Coupling | Vinyl Halide and Terminal Alkyne |

| C-C (alkynyl) | Cadiot-Chodkiewicz Coupling | Haloalkyne and Terminal Alkyne |

| C-O (from aldehyde) | Functional Group Interconversion (Oxidation) | Primary Alcohol |

Stereoselective Alkene and Alkyne Formation

The precise geometry of the double bond and the integrity of the terminal alkyne are crucial for the target molecule's properties. Several named reactions are instrumental in achieving this.

Wittig Reaction : The Wittig reaction is a widely used method for creating alkenes from aldehydes or ketones and a phosphonium ylide. libretexts.orglumenlearning.com To achieve the desired E-configuration of the double bond in this compound, a stabilized ylide is typically employed. organic-chemistry.org Non-stabilized ylides generally lead to the Z-alkene. libretexts.org The Schlosser modification of the Wittig reaction can also be used to obtain the E-alkene from non-stabilized ylides. wikipedia.org

Sonogashira Coupling : This reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgwikipedia.org In the synthesis of this compound precursors, a Sonogashira coupling could be used to couple a vinyl halide with a suitable terminal alkyne. libretexts.org The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.org

Cadiot-Chodkiewicz Coupling : This coupling reaction involves a terminal alkyne and a haloalkyne, catalyzed by a copper(I) salt, to form a 1,3-diyne. synarchive.comwikipedia.org While not directly forming the enyne moiety of the target molecule, it is a key reaction for synthesizing related polyyne structures and can be a strategic step in building the carbon backbone. alfa-chemistry.comjk-sci.com The reaction mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle. acs.org

| Reaction | Reactants | Product Feature | Key Catalyst/Reagent |

|---|---|---|---|

| Wittig Reaction (for E-alkene) | Aldehyde, Stabilized Phosphonium Ylide | (E)-Alkene | Base (e.g., NaH, NaOMe) |

| Sonogashira Coupling | Terminal Alkyne, Vinyl Halide | Conjugated Enyne | Palladium Catalyst, Copper(I) Co-catalyst, Amine Base |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne, Haloalkyne | 1,3-Diyne | Copper(I) Salt, Amine Base |

Control of Aldehyde Functionality Installation and Protection

The aldehyde group is highly reactive and can interfere with many of the reactions used to construct the carbon skeleton. Therefore, its introduction and protection are critical considerations. Often, the aldehyde is introduced in the final steps of the synthesis via oxidation of a primary alcohol.

Alternatively, the aldehyde can be protected as an acetal, which is stable under the basic and nucleophilic conditions of many coupling and olefination reactions. libretexts.orgpressbooks.pub Cyclic acetals, formed from diols like ethylene (B1197577) glycol, are common protecting groups. pressbooks.pub These protecting groups can be easily removed under mild acidic conditions to regenerate the aldehyde. jove.com In-situ protection methods, where the protecting group is added and removed in a one-pot sequence, can also be employed to improve efficiency. jst.go.jp

| Protecting Group | Protection Reaction | Deprotection Condition | Stability |

|---|---|---|---|

| Acetal/Ketal | Aldehyde/Ketone + Diol (acid catalyst) | Aqueous Acid | Stable to bases, nucleophiles, reducing/oxidizing agents. jove.com |

| Thioacetal | Aldehyde/Ketone + Dithiol (Lewis acid catalyst) | HgCl₂ in aqueous acetonitrile | Stable under acidic and basic conditions. jove.com |

Convergent and Linear Synthetic Route Design

The choice between a linear and convergent strategy depends on the complexity of the target molecule and the availability of starting materials. fiveable.me Convergent syntheses are often preferred for their efficiency and flexibility. chemistnotes.com

Chemo- and Regioselective Considerations in Multi-Functionalized Systems

Synthesizing a molecule with multiple functional groups like this compound presents challenges in chemoselectivity—the ability to react one functional group in the presence of others. For instance, when performing a coupling reaction on a molecule that also contains an aldehyde, the aldehyde might need to be protected to prevent it from reacting. pressbooks.pub

Regioselectivity, the control of where a reaction occurs on a molecule, is also crucial. For example, in the formation of the alkene, the position of the double bond must be precisely controlled. This is a key advantage of the Wittig reaction over elimination reactions, which can often produce mixtures of isomers. lumenlearning.com Careful choice of reagents and reaction conditions is paramount to achieving the desired chemo- and regioselectivity in the synthesis of polyfunctional compounds. beilstein-journals.orgresearchgate.net

Mechanistic Studies of 2e Hexadecen 15 Ynal Reactivity

Alkene Functional Group Transformations (e.g., Stereospecific Additions, Metathesis)

The E-alkene moiety in 2E-hexadecen-15-ynal is susceptible to various addition reactions. While specific studies on this compound are not extensively documented, the general reactivity of α,β-unsaturated aldehydes and long-chain alkenes provides a framework for predicting its behavior.

Stereospecific Additions: Electrophilic addition reactions to the carbon-carbon double bond are a hallmark of alkene chemistry. libretexts.orgnumberanalytics.com The reaction proceeds through a two-step mechanism, typically involving the formation of a carbocation intermediate after the initial attack by an electrophile. libretexts.orglumenlearning.com The subsequent attack by a nucleophile completes the addition. For this compound, the presence of the electron-withdrawing aldehyde group deactivates the alkene towards electrophilic attack compared to an isolated alkene. However, conjugate additions (Michael additions) are possible with appropriate nucleophiles.

Metathesis: Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. google.com Cross-metathesis (CM) reactions, in particular, could be employed to modify the aliphatic chain of this compound. sci-hub.se Ruthenium-based catalysts, such as Grubbs catalysts, are commonly used for these transformations due to their high functional group tolerance. google.comsci-hub.se While direct metathesis studies on this compound are scarce, research on similar long-chain olefins like 1-hexadecene (B165127) demonstrates the feasibility of such reactions. sci-hub.se

Table 1: Potential Alkene Transformations for this compound

| Reaction Type | Typical Reagents/Catalyst | Expected Product Type | Reference |

|---|---|---|---|

| Electrophilic Addition (Halogenation) | Br₂, CCl₄ | Dibromo-alkane derivative | libretexts.org |

| Cross-Metathesis (CM) | Grubbs Catalyst (e.g., Ru-3b), Alkene partner | Modified alkene chain | sci-hub.se |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Saturated aldehyde-alkyne | msu.edu |

Alkyne Functional Group Transformations (e.g., Click Chemistry Protocols, Palladium-Catalyzed Couplings)

The terminal alkyne is arguably the most synthetically versatile handle on the this compound molecule, enabling a range of powerful coupling reactions.

Click Chemistry Protocols: this compound is explicitly described as a click chemistry probe, specifically as an alkyne version of (E)-2-hexadecenal. bioscience.co.ukcaymanchem.com This designates its utility in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable 1,2,3-triazole ring by coupling the terminal alkyne with an azide-functionalized molecule. nih.gov The reaction is known for its high efficiency, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, making it a cornerstone of bioconjugation. nih.govresearchgate.net The typical catalyst system involves a copper(II) source like CuSO₄ and a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. researchgate.net

Palladium-Catalyzed Couplings: The terminal alkyne can readily participate in various palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction couples the terminal alkyne with aryl or vinyl halides, providing a direct method for constructing complex carbon skeletons. tandfonline.com These reactions typically employ a palladium catalyst in conjunction with a copper(I) co-catalyst. tandfonline.com

Table 2: Key Alkyne Transformations for this compound

| Reaction Name | Typical Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| CuAAC (Click Chemistry) | Azide (B81097) (R-N₃), CuSO₄, Sodium Ascorbate | 1,4-disubstituted 1,2,3-triazole | bioscience.co.ukresearchgate.net |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst (e.g., Pd(PPh₃)₄), CuI, Amine base | Disubstituted alkyne | tandfonline.com |

| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl ketone | msu.edu |

| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN; 2. H₂O₂, NaOH | Aldehyde (after tautomerization) | msu.edu |

Aldehyde Functional Group Reactivity (e.g., Nucleophilic Additions, Condensation Reactions)

The aldehyde functional group is characterized by the electrophilic nature of its carbonyl carbon, making it a prime target for nucleophiles. pressbooks.pubschoolwires.net

Nucleophilic Additions: A vast number of nucleophiles can add to the carbonyl group of this compound. For instance, organometallic reagents like Grignard (R-MgBr) or organolithium (R-Li) compounds attack the carbonyl carbon to form secondary alcohols after an aqueous workup. schoolwires.netwikipedia.org Another key reaction is the formation of cyanohydrins via the addition of hydrogen cyanide (HCN). wikipedia.org

Condensation Reactions: Aldehydes readily undergo condensation reactions with amines and their derivatives. For example, primary amines react to form imines (Schiff bases). Reagents like 2,4-dinitrophenylhydrazine (B122626) react to form 2,4-dinitrophenylhydrazones, which are often crystalline solids useful for characterization. byjus.com Aldehydes are generally more reactive than ketones in these reactions due to less steric hindrance and greater electrophilicity of the carbonyl carbon. pressbooks.pub

Electrophilic and Radical Mechanisms in Reactive Pathways

Electrophilic Mechanisms: The primary pathways involving electrophiles are additions to the carbon-carbon multiple bonds. numberanalytics.com In the case of the alkene, an electrophile (E+) attacks the π-bond, leading to a carbocation intermediate, which is then captured by a nucleophile. libretexts.orglumenlearning.com The reaction rate and regioselectivity are influenced by the electronic nature of the substituents. For the alkyne, electrophilic addition can also occur, often proceeding through a vinyl cation intermediate. msu.edu

Radical Mechanisms: While less common for this specific substrate under typical conditions, radical pathways can be initiated. For instance, radical addition of HBr to the alkene can occur in the presence of peroxides, proceeding via an anti-Markovnikov mechanism. Radical reactions can also be triggered under thermal or photochemical conditions, potentially leading to polymerization or other side reactions, especially in the presence of radical initiators.

Solvent and Catalyst Effects on Reaction Outcomes

The outcome of reactions involving this compound is highly dependent on the choice of solvent and catalyst.

Solvent Effects: Solvent polarity can dramatically influence reaction rates and even alter mechanisms. nih.govwikipedia.org For nucleophilic additions to the aldehyde, polar aprotic solvents (e.g., DMSO, DMF) can accelerate reactions involving anionic nucleophiles. In contrast, protic solvents (e.g., water, ethanol) can solvate nucleophiles through hydrogen bonding, potentially decreasing their reactivity. wikipedia.org In some cases, changing the solvent from water to a less polar one like cyclohexane (B81311) can increase reaction rates by many orders of magnitude. nih.gov Studies have shown that an increase in solvent polarity can shift intermolecular interactions from weak van der Waals forces to stronger hydrogen bonding, which in turn affects reactivity and selectivity. frontiersin.org

Catalyst Effects: The choice of catalyst is critical for controlling the selectivity of transformations.

Metathesis: The structure of the ruthenium catalyst (e.g., Grubbs first, second, or third generation) dictates its activity, stability, and selectivity in olefin metathesis. google.comsci-hub.se

Palladium-Coupling: The ligand on the palladium center in Sonogashira couplings influences the efficiency of the catalytic cycle. researchgate.net

Hydrogenation: Specific catalysts allow for selective reduction. For example, Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will reduce the alkyne to a Z-alkene, while catalytic hydrogenation with Pd/C will typically reduce both the alkyne and alkene functionalities to an alkane. msu.edu The catalyst's interaction with the substrate on its surface is a key determinant of the reaction pathway. msu.edu

Synthesis and Chemical Biology Exploration of 2e Hexadecen 15 Ynal Analogues and Derivatives

Design and Synthesis of Click Chemistry Probes Utilizing the Alkyne Tag

The terminal alkyne group of 2E-hexadecen-15-ynal is a prime functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. news-medical.net These reactions allow for the covalent labeling of biomolecules in complex biological systems. news-medical.netnih.gov The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an alkyne and an azide (B81097). news-medical.netmdpi.com

The design of click chemistry probes based on this compound involves attaching a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to an azide-functionalized partner. The this compound moiety acts as the reactive probe to engage with biological targets. Following interaction, the unreacted alkyne is available for ligation with the azide-reporter molecule, enabling detection, visualization, or enrichment of the targeted biomolecules. nih.gov

Probe Synthesis Strategy: A typical synthesis would involve reacting this compound with its biological target. Subsequently, the cellular lysate or purified protein-adduct complex would be treated with an azide-functionalized reporter molecule in the presence of a copper(I) catalyst. For live-cell imaging, copper-free alternatives like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are preferred to avoid cellular toxicity associated with copper. nih.govescholarship.org This would require synthesizing a strained cyclooctyne (B158145) derivative of the reporter molecule instead of a simple azide.

The synthesis of fluorescent probes for these applications is well-established, with various fluorophores like fluorescein (B123965) (FAM) or Alexa Fluor dyes being functionalized with azide groups for CuAAC reactions. mdpi.comnih.govsfu.ca

Table 5.1: Hypothetical Click Chemistry Probes for this compound Labeling

| Probe Type | Reporter Molecule | Click Reaction | Key Features | Application |

|---|---|---|---|---|

| Fluorescent Probe | Azide-Alexa488 | CuAAC | Bright, photostable fluorophore for high-sensitivity detection. nih.gov | Fluorescence microscopy, in-gel fluorescence scanning. |

| Biotinylation Probe | Azide-Biotin | CuAAC | High-affinity tag for streptavidin-based enrichment. frontiersin.org | Affinity purification, pull-down assays, Western blotting. |

| Live-Cell Imaging Probe | DBCO-Fluorophore | SPAAC | Copper-free reaction, suitable for living systems. escholarship.org | Real-time visualization of target engagement in live cells. |

Functionalization Strategies for Enhanced Bioorthogonal Reactivity

The efficiency of bioorthogonal reactions is paramount for their successful application, especially when dealing with low-abundance targets. nih.gov The reactivity of the alkyne in this compound can be modulated through synthetic modifications to the core structure. These strategies aim to lower the activation energy of the cycloaddition reaction. nih.gov

Strategies for Enhancing Reactivity:

Electronic Tuning: The electronic properties of the alkyne can be altered by introducing electron-withdrawing groups nearby. While the structure of this compound does not easily permit direct substitution near the alkyne without extensive re-synthesis, analogues could be designed where electronegative atoms are placed in proximity to the alkyne to increase its reactivity with azides. nih.gov

Strain-Promoted Chemistry: For copper-free click chemistry, the alkyne itself can be replaced with a strained ring system. Synthesizing an analogue of this compound that incorporates a cyclooctyne, such as bicyclononyne (BCN) or dibenzocyclooctyne (DBCO), in place of the terminal alkyne would dramatically increase the rate of the SPAAC reaction. nih.govthieme-connect.de This approach, while synthetically challenging, yields probes with significantly faster kinetics, which is crucial for in vivo applications. otago.ac.nz

Thiol-Ene/Thiol-Yne Reactions: The alkene and alkyne functionalities also open the door to other bioorthogonal reactions, such as thiol-ene and thiol-yne radical reactions. frontiersin.orgnih.gov These reactions proceed under mild, often photochemical, conditions and are orthogonal to many biological functional groups. nih.gov Functionalizing this compound analogues to be more amenable to these reactions, for instance by optimizing the electronic nature of the double or triple bond, could expand its utility as a probe.

Generation of Biologically Relevant Structural Analogues (e.g., Deuterated or Isotopically Labeled Derivatives)

Isotopically labeled analogues are invaluable tools for studying the metabolic fate and mechanism of action of bioactive compounds. annualreviews.org The synthesis of deuterated or ¹³C-labeled versions of this compound can provide deep insights into its biological processing.

Deuterated Analogues: Deuterium-enriched aldehydes can be synthesized to investigate kinetic isotope effects, which can help elucidate reaction mechanisms. google.com For this compound, selective deuteration at specific positions can be informative:

Aldehydic Deuterium (B1214612): Replacing the aldehydic proton with deuterium (this compound-1-d) could help determine if the aldehyde function is involved in enzymatic oxidation or other hydrogen-transfer reactions.

Deuteration at C3: Placing deuterium at the C3 position could probe the mechanism of Michael addition reactions involving the α,β-unsaturated system.

Perdeuterated Chains: Fully deuterated alkyl chains can be used in lipidomic studies to trace the incorporation and metabolism of the molecule within cellular lipid pools, distinguishing it from endogenous fatty aldehydes. asm.org

Synthesis of Labeled Analogues: The synthesis of these analogues typically involves using deuterated starting materials. For instance, a deuterated building block could be introduced during the synthetic sequence that constructs the C16 backbone. asm.org Tritiated analogues are also highly useful as probes for characterizing metabolic enzymes due to their high specific activity. annualreviews.org

Table 5.2: Examples of Isotopically Labeled this compound Analogues and Their Applications

| Analogue | Isotopic Label | Purpose of Labeling | Research Application |

|---|---|---|---|

| This compound-1-d | ²H (Deuterium) | Probe for reactions involving the aldehyde C-H bond. google.com | Mechanistic studies of aldehyde dehydrogenase activity. |

| This compound-d₃₁ | ²H (Deuterium) | Tracer for metabolic fate studies. asm.org | Mass spectrometry-based lipidomics to track the molecule's metabolic pathway. |

| [¹³C₁₆]-2E-hexadecen-15-ynal | ¹³C | Stable isotope tracer for NMR and MS studies. | Quantifying metabolic flux and identifying downstream metabolites. |

| [³H]-2E-hexadecen-15-ynal | ³H (Tritium) | High-sensitivity radiolabel for binding assays. annualreviews.org | Characterization of protein binding and enzyme kinetics. |

Comparative Studies of Reactivity Profiles among Analogues

A comparative study might involve synthesizing a panel of analogues where each functional group is systematically modified or removed. The reactivity of these analogues would then be assessed in various assays.

Potential Analogues for Comparative Analysis:

Hexadecanal: The fully saturated aldehyde (lacking the alkene and alkyne).

2E-Hexadecenal: Lacks the terminal alkyne.

15-Hexadecynal: Lacks the α,β-unsaturated double bond.

2E-Hexadecen-15-ol: The corresponding alcohol, to assess the role of the aldehyde electrophilicity.

2Z-Hexadecen-15-ynal: The Z-isomer of the double bond, to probe the influence of stereochemistry on reactivity. helsinki.fi

These compounds would be compared in reactions such as:

Covalent modification of nucleophilic amino acids: (e.g., cysteine, lysine) to assess the reactivity of the Michael acceptor and the aldehyde.

Rate of CuAAC or SPAAC: To quantify the reactivity of the alkyne tag.

Enzymatic assays: Using relevant enzymes like aldehyde dehydrogenases or oxidases. annualreviews.org

Table 5.3: Predicted Comparative Reactivity Profiles of this compound Analogues

| Analogue | Michael Addition Reactivity (with Cys) | Aldehyde Reactivity (with Lys) | Click Reaction Rate (CuAAC) | Predicted Overall Bio-reactivity |

|---|---|---|---|---|

| This compound | High | Moderate | High | High (Trifunctional) |

| Hexadecanal | None | Moderate | None | Low (Monofunctional) |

| 2E-Hexadecenal | High | Moderate | None | Moderate (Bifunctional) |

| 15-Hexadecynal | None | Moderate | High | Moderate (Bifunctional) |

| 2E-Hexadecen-15-ol | None | None | High | Low (Monofunctional, non-electrophilic) |

These comparative studies are fundamental to optimizing the design of this compound-based probes and to interpreting the results of chemical biology experiments. researchgate.netacs.org By understanding how structural modifications affect reactivity, more selective and potent chemical tools can be developed.

Advanced Spectroscopic and Chromatographic Characterization of 2e Hexadecen 15 Ynal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 2E-hexadecen-15-ynal. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the assembly of the molecular framework.

Two-dimensional (2D) NMR experiments are indispensable for deciphering the complex structure of this compound by revealing correlations between different nuclei. princeton.eduscience.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduslideshare.net For this compound, COSY would show correlations between the aldehydic proton and the adjacent vinylic proton at C2, and between the vinylic protons at C2 and C3. It would also map the connectivity of the long methylene (B1212753) chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to, providing a one-bond C-H connectivity map. princeton.edulibretexts.org This is crucial for assigning the carbon resonances based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). princeton.edulibretexts.org For instance, the aldehydic proton (H1) would show a correlation to the carbonyl carbon (C1) and the vinylic carbon (C2). The terminal alkyne proton would show correlations to the sp-hybridized carbons of the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is pivotal for determining stereochemistry by identifying protons that are close in space, irrespective of their bonding. princeton.eduslideshare.net A key application for this compound would be to confirm the E-configuration of the double bond by observing a through-space correlation between the aldehydic proton (H1) and the proton at C3.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlation |

|---|---|---|---|---|

| 1 (-CHO) | ~9.5 (d) | ~194 | C2, C3 | H3 |

| 2 (=CH-) | ~6.1 (dt) | ~135 | C1, C4 | - |

| 3 (=CH-) | ~6.8 (dt) | ~158 | C1, C5 | H1 |

| 4-13 (-CH₂-) | ~1.2-2.2 (m) | ~28-32 | - | - |

| 14 (-CH₂-) | ~2.2 (m) | ~19 | C15, C16 | - |

| 15 (≡C-) | - | ~80 | - | - |

| 16 (≡CH) | ~1.9 (t) | ~68 | C14, C15 | - |

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for an identical reference standard. By integrating the signal of a specific proton in this compound and comparing it to the integral of a known amount of an internal standard, the absolute quantity and purity of the compound can be calculated. aocs.orgunina.it This technique is particularly useful for monitoring the progress of the synthesis of this compound, for example, by tracking the disappearance of starting material signals and the appearance of product signals. aocs.orgcnr.it

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of this compound. jeolusa.comnih.gov Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often employed. nih.govnih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. wikipedia.org For this compound, characteristic fragmentation patterns would be expected:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group, resulting in the loss of a hydrogen atom (M-1) or the formyl radical (M-29). miamioh.edu

β-cleavage: Cleavage of the bond between C3 and C4. miamioh.edu

McLafferty Rearrangement: If the alkyl chain is sufficiently long and flexible, a characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur, leading to a specific fragment ion. wikipedia.orglibretexts.org

Cleavage at the alkyne group can also provide diagnostic fragments.

Table 2: Expected HRMS Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₆H₂₆O |

| Exact Mass | 234.1984 u |

| Key Fragment Ions (m/z) | [M-H]⁺, [M-CHO]⁺, fragments from chain cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netuni-siegen.deelsevier.com

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the different functional groups in this compound. uni-siegen.de

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. researchgate.net For instance, the C≡C triple bond, which may show a weak IR signal, often produces a strong Raman signal.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Aldehyde (C=O) | Stretching | ~1685 (strong, due to conjugation) | ~1685 (medium) |

| Aldehyde (C-H) | Stretching | ~2820 and ~2720 (two bands) | - |

| Alkene (C=C) | Stretching | ~1640 (medium) | ~1640 (strong) |

| Alkene (=C-H, trans) | Bending (out-of-plane) | ~970 (strong) | - |

| Alkyne (C≡C) | Stretching | ~2120 (weak) | ~2120 (strong) |

| Alkyne (≡C-H) | Stretching | ~3300 (strong, sharp) | ~3300 (strong) |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. process-insights.comlibretexts.org The α,β-unsaturated aldehyde moiety in this compound constitutes a chromophore that absorbs UV light. masterorganicchemistry.comresearchgate.net

The primary electronic transition of interest is the π → π* transition of the conjugated enal system, which is expected to have a maximum absorbance (λmax) in the range of 220-250 nm. nih.gov A weaker n → π* transition at a longer wavelength might also be observable. masterorganicchemistry.com The exact position of λmax can be influenced by the solvent. Fluorescence spectroscopy is less likely to be informative for this compound as simple enals are not typically fluorescent.

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Complex Mixture Analysis

Hyphenated chromatographic techniques couple the separation power of chromatography with the detection capabilities of mass spectrometry, making them ideal for assessing the purity of this compound and for its analysis in complex mixtures. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. scirp.orggerli.comscirp.org The sample is vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection and identification. Derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC. nih.govvliz.be For this compound, reversed-phase LC could be used for separation, followed by detection with ESI-MS or APCI-MS. nih.govfortunejournals.com This is particularly useful for analyzing the compound in biological matrices or for monitoring its formation in reaction mixtures without extensive sample cleanup. nih.gov

Both GC-MS and LC-MS can provide quantitative data if appropriate calibration standards are used, allowing for the precise determination of the concentration of this compound in a sample.

Specialized Spectroscopic Techniques (e.g., Chiroptical Methods, if chiral elements are introduced)

The application of specialized spectroscopic techniques to "this compound" would be contingent on specific research questions, particularly the introduction of chiral elements, as the parent structure of this compound does not inherently possess a stereocenter. Chiroptical methods, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are powerful tools for studying the stereochemistry of molecules.

Should a chiral center be introduced into the this compound scaffold, for instance, through asymmetric synthesis or derivatization, chiroptical spectroscopy would become a highly relevant analytical technique. The introduction of a chiral substituent would allow for the study of the molecule's three-dimensional structure and the potential for chiral ordering in different environments. rsc.org

Hypothetical Application of Chiroptical Methods:

If a chiral derivative of this compound were synthesized, CD spectroscopy could be employed to investigate the conformation of the molecule in solution. The electronic transitions associated with the conjugated enal system and the alkyne would likely give rise to distinct CD signals. The sign and magnitude of these signals could provide information about the preferred conformation of the carbon chain and the spatial relationship between the chromophores and the chiral center.

Furthermore, the aggregation behavior of a chiral this compound analogue could be studied. In certain solvents or in the solid state, molecules may self-assemble into ordered, chiral supramolecular structures. rsc.org These aggregates would be expected to exhibit characteristic CD signals, offering insights into the nature of the intermolecular interactions and the geometry of the assembly.

Expected Spectroscopic Data for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for the structural elucidation of organic molecules. For this compound, specific chemical shifts would be anticipated.

1H NMR: The aldehydic proton is expected to appear far downfield, typically in the range of 9.0-10.0 ppm. libretexts.org The olefinic protons of the trans-double bond would likely resonate between 6.0 and 7.5 ppm. The terminal alkyne proton would be found around 2.0-3.0 ppm. The methylene protons adjacent to these functional groups would have characteristic shifts, while the long aliphatic chain would produce a complex signal in the 1.2-1.6 ppm region. nih.gov

13C NMR: The carbonyl carbon of the aldehyde is highly deshielded and would appear in the 190-215 ppm region. libretexts.org The carbons of the C=C double bond would be in the 120-150 ppm range, and the sp-hybridized carbons of the alkyne would be found between 70 and 90 ppm. The remaining aliphatic carbons would resonate in the upfield region of the spectrum. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups.

A strong absorption band for the C=O stretch of the conjugated aldehyde is expected between 1685-1710 cm-1. libretexts.orgpressbooks.pub

The C-H stretch of the aldehyde would produce a characteristic peak around 2720 cm-1. libretexts.orgpressbooks.pub

The trans C=C double bond stretch would appear in the 1640-1680 cm-1 region. libretexts.org

A sharp, weak band for the C≡C triple bond stretch is anticipated around 2100-2260 cm-1. libretexts.org

The terminal ≡C-H stretch would give a sharp peak at approximately 3300 cm-1. pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

The molecular ion peak [M]+ would be observed, though it may be weak.

Common fragmentation patterns for long-chain aldehydes include alpha-cleavage and McLafferty rearrangement. libretexts.org

Alkynes often show a strong molecular ion peak and fragmentation typically occurs at the carbon-carbon bond alpha to the triple bond. jove.comwikipedia.org

Applications of 2e Hexadecen 15 Ynal As a Research Tool and Chemical Building Block

Application in Chemical Biology as a Bioorthogonal Probe for Imaging and Activity-Based Profiling

Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. escholarship.orgthieme-connect.de Chemical reporters are key tools in this field, allowing for the detection and discovery of protein modifications and other cellular events. nih.gov The structure of 2E-hexadecen-15-ynal makes it an ideal candidate for development into a bioorthogonal probe, particularly for activity-based protein profiling (ABPP). ABPP is a powerful proteomic strategy used to study the activity of entire enzyme families in their native environment. rsc.orgbiorxiv.org

A typical activity-based probe consists of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection, and often a linker or specific binding group. biorxiv.org The terminal alkyne in this compound serves as a classic bioorthogonal handle. It can undergo highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions with azide-modified reporter tags, such as fluorophores or biotin (B1667282). thieme-connect.de This allows for the visualization or enrichment of proteins that have been labeled by the probe.

The long C16 carbon chain of the molecule mimics natural fatty acids. This structural similarity suggests that this compound could act as a substrate mimic to target enzymes involved in lipid metabolism, such as fatty acid synthases, desaturases, or hydrolases. A similar molecule, 15-hexadecynyloxyacetic acid (HDYOA), was designed as a chemical reporter to profile protein fatty acylation, demonstrating the utility of long-chain alkynes in targeting specific metabolic pathways. nih.gov Furthermore, the α,β-unsaturated aldehyde is an electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues (like cysteine or lysine) in an enzyme's active site, a common strategy for designing ABPP probes. biorxiv.org This dual functionality—a metabolic targeting element combined with both a bioorthogonal handle and a reactive group—positions this compound as a promising and versatile probe for imaging and profiling enzyme activity in complex biological systems. frontiersin.org

Potential as a Synthetic Intermediate for Complex Molecules (e.g., Insect Pheromones, Advanced Materials)

A synthetic intermediate is a molecule that serves as a stepping stone in the construction of more complex chemical structures. nih.govnsf.gov The value of an intermediate lies in its structural features and reactive handles, which allow for efficient and controlled chemical modifications. This compound is a prime example of a versatile synthetic intermediate due to its multiple, chemically distinct functional groups.

The hexadecenynal structural motif is found in nature, notably as insect sex pheromones. For instance, (Z)-13-hexadecen-11-ynal is a known sex pheromone component for the moth Heterocampa guttivitta. mdpi.com The synthesis of such natural products is crucial for confirming their structure and for developing environmentally benign pest management strategies. researchgate.net this compound serves as a key scaffold that can be elaborated into a variety of related pheromones through selective chemical transformations.

The utility of this compound as a building block extends beyond natural products to the synthesis of advanced materials. cinn.esuoc.gr Each functional group offers a site for modification:

The aldehyde can undergo reactions like Wittig olefination, reduction to an alcohol, or reductive amination.

The internal alkene can be subjected to epoxidation, dihydroxylation, or metathesis.

The terminal alkyne is amenable to hydration, hydrogenation, or coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz).

This multifunctionality allows for a modular approach to synthesis, where complex structures can be built step-by-step. By carefully choosing reagents and reaction conditions, chemists can selectively manipulate one functional group while leaving the others intact for subsequent transformations, making it a valuable intermediate in the synthesis of diverse and complex molecules. mpg.denih.gov

Table 1: Examples of Structurally Related Insect Pheromones and the Synthetic Utility of the Hexadecenynal Scaffold (This table is illustrative, showing compounds structurally related to this compound to highlight the importance of this class of molecules as synthetic targets.)

| Compound Name | Insect Species | Relevance to Synthetic Intermediate |

|---|---|---|

| (Z)-13-Hexadecen-11-ynal mdpi.com | Heterocampa guttivitta | Demonstrates the presence of the hexadecenynal core in natural pheromones. |

| (11Z,13Z)-Hexadecadienal mdpi.com | Notodontidae family insects | Can be synthesized from an en-yne precursor, showcasing alkyne-to-alkene transformations. |

| (Z)-11-Hexadecenal (Bombykal) | Bombyx mori (Silkworm moth) | A C16 aldehyde pheromone; the scaffold can be accessed from intermediates like this compound. |

Design of Tailored Macromolecules and Polymeric Materials through Controlled Polymerization (e.g., olefin metathesis, functional polyolefins)

Controlled polymerization techniques allow for the synthesis of polymers with precise molecular weights, architectures, and functionalities. mdpi.comsigmaaldrich.com The unique structure of this compound, containing both an alkene and an alkyne, makes it a suitable monomer for constructing tailored macromolecules and functional polyolefins. rsc.orgnih.gov

One of the most powerful methods for this purpose is olefin metathesis, a reaction catalyzed by transition metal complexes (like Grubbs' or Schrock's catalysts) that rearranges carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org Specifically, this compound could be used in Acyclic Diene Metathesis (ADMET) polymerization. In this process, the internal double bond of the monomer reacts in a step-growth manner to form a long polymer chain. This would produce a polyester-like material where the backbone contains repeating C14 units, and each repeat unit features a pendant side chain containing a terminal alkyne.

The resulting polymer is a "functional polyolefin," where the alkyne groups serve as handles for post-polymerization modification. acs.org These pendant alkynes can be functionalized using a wide array of alkyne-specific chemical reactions, such as:

Click Chemistry : Reacting with azides to attach various molecules, including bioactive compounds, fluorophores, or crosslinking agents.

Hydration : Converting the alkyne to a ketone.

Reduction : Converting the alkyne to an alkene or alkane.

Coupling Reactions : Extending the side chains further.

This strategy allows for the creation of advanced materials with tailored properties, such as modified solubility, thermal stability, or specific binding capabilities, starting from a single, versatile monomer. axel-one.commdpi.com

Table 2: Polymerization Potential of this compound

| Polymerization Technique | Reactive Functional Group | Resulting Polymer Structure | Potential Applications |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) libretexts.org | Internal Alkene (C=C) | Linear polymer with pendant alkyne and aldehyde groups on each repeating unit. | Base polymer for creating functional materials, specialty coatings, and advanced composites. sk-fp.com |

| Radical Polymerization | Alkene and/or Alkyne | Highly branched or crosslinked polymer network. | Thermosets, hydrogels, resin materials. |

Role in Mechanistic Organic Chemistry Research (e.g., studies on radical trapping, reaction kinetics)

Understanding the precise sequence of steps by which a chemical reaction occurs—its mechanism—is fundamental to organic chemistry. ruhr-uni-bochum.demasterorganicchemistry.com Specially designed molecules can serve as probes to investigate these mechanisms, for example, by intercepting short-lived, highly reactive intermediates. The structure of this compound, with its combination of reactive sites, makes it a valuable tool for such mechanistic studies.

One key application is in the study of radical reactions. Radicals are species with unpaired electrons that are often transient intermediates in important chemical and biological processes. Radical trapping is a technique used to detect their presence by using a molecule that rapidly reacts with the radical to form a stable, characterizable product, known as a spin adduct. researchgate.netmdpi.com The conjugated enal system and the terminal alkyne of this compound are both susceptible to attack by radical species. By introducing this molecule into a reaction suspected of proceeding via a radical mechanism, any radicals formed could be trapped through addition to the π-systems of the alkene or alkyne. Analysis of the resulting products would provide evidence for the radical's existence and clues about its structure. nih.gov

Furthermore, this compound can be used in reaction kinetics studies. The rate of a reaction is highly dependent on the structure of the reactants. By systematically studying how the rate of a reaction changes when this compound is used as a substrate—for example, in reactions involving its aldehyde, alkene, or alkyne group—chemists can gain insight into the transition state of the reaction and the factors that influence its speed. For instance, comparing the reaction rates at the internal alkene versus the terminal alkyne can provide information on the steric and electronic preferences of a given catalytic system. masterorganicchemistry.com

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for structural elucidation and purity assessment of 2E-hexadecen-15-ynal?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the E-configuration of the double bond at position 2 and the triple bond at position 15. Compare spectral data (e.g., and NMR chemical shifts, coupling constants) with computational predictions or literature analogs . Mass spectrometry (MS) can validate molecular weight and fragmentation patterns, while gas chromatography (GC) or high-performance liquid chromatography (HPLC) ensures purity by identifying impurities. Cross-reference databases like NIST Chemistry WebBook for spectral matching, adhering to primary literature for validation .

Q. How can synthetic protocols for this compound be optimized to minimize isomerization during preparation?

- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, catalyst) to favor kinetic control of the E-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates with Fourier-transform infrared spectroscopy (FTIR) to track aldehyde functionality. Validate stereochemical stability using polarimetry or circular dichroism (CD) if applicable. Document procedural reproducibility as per experimental chemistry standards .

Advanced Research Questions

Q. What experimental design strategies are critical for studying the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Design a factorial experiment to test variables like catalyst type (e.g., palladium vs. nickel), solvent polarity, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate outcomes with kinetic studies (e.g., rate constants via UV-Vis spectroscopy) and computational modeling (DFT) to predict transition states. Ensure rigorous controls (e.g., inert atmosphere) to prevent oxidation of the aldehyde group .

Q. How should researchers resolve contradictions in reported thermal stability data for this compound?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under standardized conditions (heating rate, atmosphere). Compare results with conflicting studies by auditing their methodologies (e.g., sample purity, instrument calibration). Perform replicate experiments and apply statistical tests (e.g., ANOVA) to assess variability. Publish null results to clarify discrepancies, following ethical data-reporting practices .

Q. What advanced computational approaches can predict the biological activity of this compound derivatives?

- Methodological Answer : Use molecular docking simulations to assess binding affinity with target receptors (e.g., insect pheromone-binding proteins). Validate predictions with in vitro assays (e.g., electrophysiology on insect antennae). Apply quantitative structure-activity relationship (QSAR) models to correlate substituent effects with bioactivity. Ensure transparency by sharing computational parameters (force fields, grid sizes) and raw data .

Data Analysis and Reporting

Q. How should researchers handle large datasets from gas chromatography-mass spectrometry (GC-MS) analyses of this compound mixtures?

- Methodological Answer : Process raw data using software (e.g., AMDIS, OpenChrom) for peak deconvolution and alignment. Normalize peak areas to internal standards and apply multivariate analysis (PCA or PLS-DA) to identify compositional trends. Archive raw spectra and metadata in repositories like Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. What ethical considerations apply when publishing conflicting data on the environmental persistence of this compound?

- Methodological Answer : Disclose all experimental conditions (e.g., soil type, microbial activity) and analytical limits (detection thresholds). Acknowledge funding sources and potential conflicts of interest. Submit to peer-reviewed journals with open-data policies and include appendices for supplementary methods. Cite prior contradictory studies objectively to contextualize findings .

Experimental Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer : Publish detailed protocols with exact reagent grades, equipment models, and environmental conditions (humidity, light exposure). Use standardized reference materials (e.g., NIST-traceable compounds) for instrument calibration. Collaborate via platforms like Protocols.io to crowdsource reproducibility testing. Document negative results and troubleshooting steps in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.